molecular formula C24H22N2O4 B6087374 N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide

Cat. No. B6087374
M. Wt: 402.4 g/mol
InChI Key: CCPLIWPTDIFPPL-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide, also known as DHK, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DHK is a hydrazide derivative that has a unique chemical structure, which makes it a promising candidate for drug development and other scientific applications.

Mechanism of Action

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide exerts its biological effects through various mechanisms, depending on the application. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. In inflammatory cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In bacteria, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to have a range of biochemical and physiological effects, depending on the application. In cancer cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to decrease the expression of various oncogenes and increase the expression of tumor suppressor genes. In inflammatory cells, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to inhibit the activation of NF-κB, a key transcription factor involved in the production of pro-inflammatory cytokines. In bacteria, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.

Advantages and Limitations for Lab Experiments

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has several advantages for lab experiments, including its ease of synthesis, low cost, and high purity. However, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide research, including the development of new N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide derivatives with improved properties, the exploration of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide's potential applications in other fields, and the investigation of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide's mechanisms of action in various biological systems. Additionally, further studies are needed to determine the optimal dosage and administration of N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide for various applications.

Synthesis Methods

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide can be synthesized through a simple reaction between 3-allyl-2-hydroxybenzaldehyde and 2,2-diphenoxyacetic acid hydrazide in the presence of a suitable catalyst. The reaction yields a yellow crystalline product, which can be purified through recrystallization.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has shown promising results as an anti-cancer agent, anti-inflammatory agent, and anti-bacterial agent. In agriculture, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been found to have potential as a plant growth regulator and pesticide. In material science, N'-(3-allyl-2-hydroxybenzylidene)-2,2-diphenoxyacetohydrazide has been studied for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2,2-diphenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-2-10-18-11-9-12-19(22(18)27)17-25-26-23(28)24(29-20-13-5-3-6-14-20)30-21-15-7-4-8-16-21/h2-9,11-17,24,27H,1,10H2,(H,26,28)/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPLIWPTDIFPPL-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2,2-diphenoxyacetamide

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